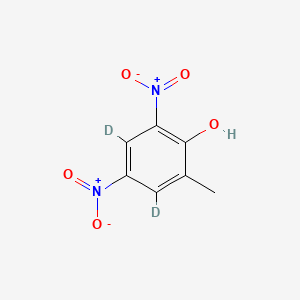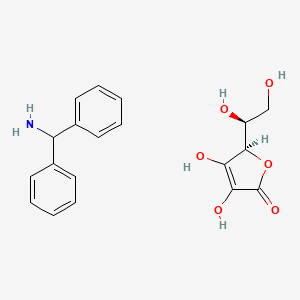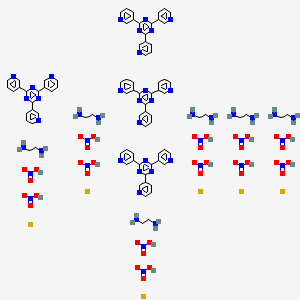
4,6-二硝基-2-甲基苯酚-3,5-d2
描述
4,6-Dinitro-2-methylphenol-3,5-D2 is a deuterated derivative of 2-methyl-4,6-dinitrophenol. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3 and 5 positions on the phenol ring. It is known for its applications in various scientific research fields due to its unique properties .
科学研究应用
4,6-Dinitro-2-methylphenol-3,5-D2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 4,6-Dinitro-2-methylphenol-3,5-d2 is the process of adenosine triphosphate (ATP) production . ATP is a crucial molecule that provides energy for many biochemical reactions in the body. By interfering with ATP production, 4,6-Dinitro-2-methylphenol-3,5-d2 can have a significant impact on cellular metabolism and function .
Mode of Action
4,6-Dinitro-2-methylphenol-3,5-d2 acts as an uncoupler . This means it disrupts the normal process of ATP production in cells. Specifically, it interferes with the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis . This disruption leads to a decrease in ATP levels, affecting various cellular processes that rely on ATP for energy .
Biochemical Pathways
The primary biochemical pathway affected by 4,6-Dinitro-2-methylphenol-3,5-d2 is the oxidative phosphorylation pathway, which is responsible for ATP production . By disrupting this pathway, 4,6-Dinitro-2-methylphenol-3,5-d2 can lead to a decrease in cellular energy levels, affecting a wide range of downstream cellular processes .
Result of Action
The primary result of the action of 4,6-Dinitro-2-methylphenol-3,5-d2 is a decrease in ATP levels within cells . This can lead to a wide range of molecular and cellular effects, including decreased cellular metabolism, impaired cellular function, and potentially cell death . These effects can have significant implications for the overall health and function of the organism.
生化分析
Biochemical Properties
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative phosphorylation, where it acts as an uncoupler. This interaction disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- interacts with proteins involved in cellular respiration, further affecting energy metabolism.
Cellular Effects
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression patterns, affecting cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it binds to the active site of ATP synthase, inhibiting its activity and reducing ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- vary with different dosages in animal models. At low doses, the compound can induce mild metabolic changes without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death. Threshold effects have been observed, where a specific dosage range results in a marked increase in adverse effects.
Metabolic Pathways
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, affecting the electron transport chain and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on energy metabolism.
Subcellular Localization
The subcellular localization of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it affects oxidative phosphorylation and ATP production . Targeting signals and post-translational modifications may direct Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- to specific compartments or organelles, influencing its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-2-methylphenol-3,5-D2 typically involves the nitration of 2-methylphenol (o-cresol) followed by deuteration. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
4,6-Dinitro-2-methylphenol-3,5-D2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-methyl-4,6-dinitrophenol
- 2,4-dinitro-6-methylphenol
- 3,5-dinitro-2-hydroxytoluene
Uniqueness
4,6-Dinitro-2-methylphenol-3,5-D2 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required .
属性
IUPAC Name |
3,5-dideuterio-2-methyl-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVONLUNISGICL-PBNXXWCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-76-9 | |
| Record name | Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93951-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate]](/img/structure/B1494265.png)
![D-[1-18O]glucose](/img/structure/B1494281.png)



![(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1494292.png)




